1,1'-[3-ethyl-6-(4-methoxyphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]dibutan-1-one
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Overview
Description
1-[7-BUTANOYL-3-ETHYL-6-(4-METHOXYPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]BUTAN-1-ONE is a complex organic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry . The presence of the triazole and thiadiazine rings in its structure makes it a unique scaffold for drug design and development .
Preparation Methods
The synthesis of 1-[7-BUTANOYL-3-ETHYL-6-(4-METHOXYPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]BUTAN-1-ONE involves multiple steps. One common synthetic route includes the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the annulation of the triazole ring on the thiadiazole . Industrial production methods often employ similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the triazole and thiadiazine rings. Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures.
Scientific Research Applications
1-[7-BUTANOYL-3-ETHYL-6-(4-METHOXYPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]BUTAN-1-ONE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other complex molecules.
Medicine: It has potential therapeutic applications as an anticancer, anti-inflammatory, and analgesic agent.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[7-BUTANOYL-3-ETHYL-6-(4-METHOXYPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]BUTAN-1-ONE involves its interaction with various molecular targets and pathways. The triazole and thiadiazine rings allow the compound to bind to specific enzymes and receptors, inhibiting their activity . This binding can lead to the disruption of cellular processes, resulting in the compound’s therapeutic effects .
Comparison with Similar Compounds
Similar compounds include other triazolothiadiazines such as:
- 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines
- 1,2,4-triazolo[5,1-b][1,3,5]thiadiazines
- 1,2,4-triazolo[1,5-c][1,3,5]thiadiazines
- 1,2,3-triazolo[5,1-b][1,3,4]thiadiazines Compared to these compounds, 1-[7-BUTANOYL-3-ETHYL-6-(4-METHOXYPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]BUTAN-1-ONE is unique due to its specific substituents, which may enhance its biological activity and specificity .
Properties
Molecular Formula |
C21H26N4O3S |
---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
1-[5-butanoyl-3-ethyl-6-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]butan-1-one |
InChI |
InChI=1S/C21H26N4O3S/c1-5-8-16(26)20-19(14-10-12-15(28-4)13-11-14)25(18(27)9-6-2)24-17(7-3)22-23-21(24)29-20/h10-13H,5-9H2,1-4H3 |
InChI Key |
SBXWRWSRZKGAGK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1=C(N(N2C(=NN=C2S1)CC)C(=O)CCC)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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